1,4-Dioxa-8-azaspiro[4.5]decan-8-yl-(6-methylpyridin-3-yl)methanone 1,4-Dioxa-8-azaspiro[4.5]decan-8-yl-(6-methylpyridin-3-yl)methanone
Brand Name: Vulcanchem
CAS No.: 613660-31-4
VCID: VC15917362
InChI: InChI=1S/C14H18N2O3/c1-11-2-3-12(10-15-11)13(17)16-6-4-14(5-7-16)18-8-9-19-14/h2-3,10H,4-9H2,1H3
SMILES:
Molecular Formula: C14H18N2O3
Molecular Weight: 262.30 g/mol

1,4-Dioxa-8-azaspiro[4.5]decan-8-yl-(6-methylpyridin-3-yl)methanone

CAS No.: 613660-31-4

Cat. No.: VC15917362

Molecular Formula: C14H18N2O3

Molecular Weight: 262.30 g/mol

* For research use only. Not for human or veterinary use.

1,4-Dioxa-8-azaspiro[4.5]decan-8-yl-(6-methylpyridin-3-yl)methanone - 613660-31-4

Specification

CAS No. 613660-31-4
Molecular Formula C14H18N2O3
Molecular Weight 262.30 g/mol
IUPAC Name 1,4-dioxa-8-azaspiro[4.5]decan-8-yl-(6-methylpyridin-3-yl)methanone
Standard InChI InChI=1S/C14H18N2O3/c1-11-2-3-12(10-15-11)13(17)16-6-4-14(5-7-16)18-8-9-19-14/h2-3,10H,4-9H2,1H3
Standard InChI Key AJBXXRQETBVODO-UHFFFAOYSA-N
Canonical SMILES CC1=NC=C(C=C1)C(=O)N2CCC3(CC2)OCCO3

Introduction

Chemical Identity and Structural Features

1,4-Dioxa-8-azaspiro[4.5]decan-8-yl-(6-methylpyridin-3-yl)methanone (CAS: 613660-31-4) is a methanone derivative incorporating two distinct heterocyclic systems: a 1,4-dioxa-8-azaspiro[4.5]decane scaffold and a 6-methylpyridin-3-yl group. The molecular formula is C₁₄H₁₈N₂O₃, with a molecular weight of 262.30 g/mol . The spirocyclic core consists of a piperidine ring fused to a 1,3-dioxolane ring, creating a rigid bicyclic structure that influences the compound’s conformational stability and electronic properties .

Table 1: Key Physicochemical Properties

PropertyValueSource
Molecular FormulaC₁₄H₁₈N₂O₃
Molecular Weight262.30 g/mol
CAS Registry Number613660-31-4
Exact Mass262.132 g/mol
Topological Polar Surface Area51.66 Ų
LogP (Partition Coefficient)1.31

The 6-methylpyridin-3-yl substituent introduces aromaticity and potential hydrogen-bonding interactions, while the spirocyclic system enhances metabolic stability by reducing rotational freedom . The compound’s logP value of 1.31 suggests moderate lipophilicity, balancing membrane permeability and aqueous solubility .

Applications in Drug Discovery

Spirocyclic compounds like 1,4-dioxa-8-azaspiro[4.5]decan-8-yl-(6-methylpyridin-3-yl)methanone are prized in medicinal chemistry for their ability to occupy three-dimensional chemical space efficiently. Their constrained structures often improve selectivity and reduce off-target effects compared to planar analogs . Potential applications include:

  • Central Nervous System (CNS) Therapeutics: σ₁ receptors are implicated in neuropathic pain, depression, and neurodegenerative diseases. The compound’s moderate logP and polar surface area align with blood-brain barrier penetration criteria .

  • Oncology: σ₁ ligands have been explored for tumor imaging and chemotherapy sensitization. A related derivative, [¹⁸F]5a, showed high accumulation in carcinoma and melanoma models .

  • Infectious Disease: Spirocycles are increasingly investigated as antivirals and antibacterials due to their resistance to enzymatic degradation .

Future Directions and Research Gaps

Despite its promising scaffold, 1,4-dioxa-8-azaspiro[4.5]decan-8-yl-(6-methylpyridin-3-yl)methanone remains understudied. Key research priorities include:

  • Synthetic Optimization: Developing scalable routes with improved yields and purity.

  • Biological Profiling: Screening against σ₁/σ₂ receptors, neurotransmitter transporters, and cancer cell lines.

  • Radiolabeling: Exploring ¹¹C or ¹⁸F isotopes for PET imaging applications, building on methods used for [¹⁸F]5a .

  • Structure-Activity Relationships (SAR): Modifying the pyridine substituent (e.g., introducing halogens or heteroatoms) to enhance potency or selectivity.

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